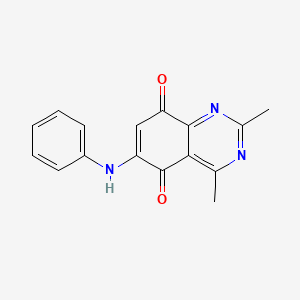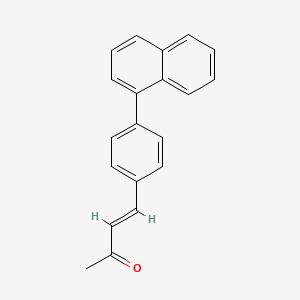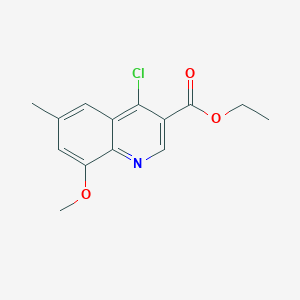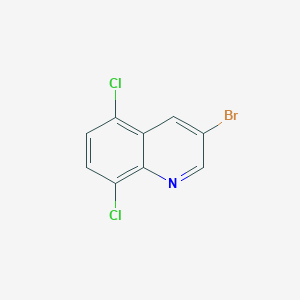
5,8-Quinazolinedione, 2,4-dimethyl-6-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-6-(phenylamino)quinazoline-5,8-dione typically involves the condensation of aniline with ethyl glyoxalate, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as metal salts or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including 2,4-dimethyl-6-(phenylamino)quinazoline-5,8-dione, often involve large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of high-efficiency catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include quinazoline N-oxides, amines, and substituted quinazoline derivatives, which can have varied biological activities .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.
Biology: It serves as a probe to study enzyme interactions and cellular pathways.
Medicine: This compound is investigated for its potential anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-dimethyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular pathways involved in disease progression. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4-(4-bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol
- 2,6-bis(4′(dimethyl amino) benzylidene) cyclohexanone
- 6-bromosubstituted-quinazolinone .
Uniqueness
2,4-Dimethyl-6-(phenylamino)quinazoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylamino group enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
61416-89-5 |
|---|---|
Molekularformel |
C16H13N3O2 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
6-anilino-2,4-dimethylquinazoline-5,8-dione |
InChI |
InChI=1S/C16H13N3O2/c1-9-14-15(18-10(2)17-9)13(20)8-12(16(14)21)19-11-6-4-3-5-7-11/h3-8,19H,1-2H3 |
InChI-Schlüssel |
BGTMUKDENKBJIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)C)C(=O)C=C(C2=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Bis{[chloro(dimethyl)silyl]methyl}acetamide](/img/structure/B11846384.png)



![2-[(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]benzoic acid](/img/structure/B11846415.png)





![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)

